N-butyl-4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-amine
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Overview
Description
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is a complex organic compound that features an imidazole ring, a triazine ring, and a phenyl group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the imidazole and triazine rings makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine typically involves the formation of the imidazole and triazine rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The triazine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group and other substituents can undergo substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as hydrogen gas in the presence of a catalyst. Substitution reactions often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in catalysis. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Butylimidazole: Similar in structure but lacks the triazine and phenyl groups.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Contains an imidazole ring but has different substituents and additional functional groups.
Uniqueness
N-butyl-N-[4-(1H-imidazol-1-yl)-6-phenyl-1,3,5-triazin-2-yl]amine is unique due to the combination of the imidazole and triazine rings along with the phenyl group
Properties
Molecular Formula |
C16H18N6 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-butyl-4-imidazol-1-yl-6-phenyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H18N6/c1-2-3-9-18-15-19-14(13-7-5-4-6-8-13)20-16(21-15)22-11-10-17-12-22/h4-8,10-12H,2-3,9H2,1H3,(H,18,19,20,21) |
InChI Key |
AQWGAONOHAWRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)C2=CC=CC=C2)N3C=CN=C3 |
Origin of Product |
United States |
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